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Compound of Interest

Compound Name: ML418

Cat. No.: B15585934

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML418, a selective inhibitor of the inwardly
rectifying potassium (Kir) channel Kir7.1, with other potassium channel blockers. The
information presented is supported by experimental data to aid researchers in selecting the
most appropriate pharmacological tools for their studies.

Introduction to ML418

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel, with
a reported IC50 of 310 nM.[1][2][3][4][5] Kir7.1 channels are integral to various physiological
processes, including melanocortin signaling, electrolyte homeostasis in the eye and kidney, and
the regulation of uterine contractility.[6][7][8][9][10][11][12] The high selectivity of ML418 for
Kir7.1 over other Kir channel subtypes makes it a valuable tool for elucidating the specific roles
of this channel in health and disease.

Quantitative Comparison of Selectivity

The following table summarizes the inhibitory activity (IC50/Ki values) of ML418 and other
potassium channel blockers against a panel of inwardly rectifying potassium channels. This
data allows for a direct comparison of their selectivity profiles.
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Note: "-" indicates data not available in the searched sources. IC50 values represent the

concentration of the blocker that inhibits 50% of the channel activity. Ki values represent the

inhibition constant.

Signaling Pathways and Mechanisms of Action
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ML418's selective inhibition of Kir7.1 allows for the precise investigation of signaling pathways
regulated by this channel.

Melanocortin Signaling Pathway

In the hypothalamus, Kir7.1 is a key downstream effector of the melanocortin-4 receptor
(MC4R), a G-protein coupled receptor (GPCR) that regulates energy homeostasis.[7][17][18]
[19][20] The binding of a-melanocyte-stimulating hormone (a-MSH) to MC4R leads to the
inhibition of Kir7.1, causing membrane depolarization and increased neuronal firing, which
ultimately suppresses appetite. Conversely, the antagonist agouti-related peptide (AgRP)
promotes the opening of Kir7.1, leading to hyperpolarization, decreased neuronal activity, and
increased food intake.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ML418: A Comparative Guide to its Selectivity as a
Potassium Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585934#ml418-versus-other-potassium-channel-
blockers-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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